4-(((4-Chlorophenyl)sulfanyl)methyl)-6-piperidino-2-(2-pyridinyl)pyrimidine 4-(((4-Chlorophenyl)sulfanyl)methyl)-6-piperidino-2-(2-pyridinyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 477866-90-3
VCID: VC4541674
InChI: InChI=1S/C21H21ClN4S/c22-16-7-9-18(10-8-16)27-15-17-14-20(26-12-4-1-5-13-26)25-21(24-17)19-6-2-3-11-23-19/h2-3,6-11,14H,1,4-5,12-13,15H2
SMILES: C1CCN(CC1)C2=NC(=NC(=C2)CSC3=CC=C(C=C3)Cl)C4=CC=CC=N4
Molecular Formula: C21H21ClN4S
Molecular Weight: 396.94

4-(((4-Chlorophenyl)sulfanyl)methyl)-6-piperidino-2-(2-pyridinyl)pyrimidine

CAS No.: 477866-90-3

Cat. No.: VC4541674

Molecular Formula: C21H21ClN4S

Molecular Weight: 396.94

* For research use only. Not for human or veterinary use.

4-(((4-Chlorophenyl)sulfanyl)methyl)-6-piperidino-2-(2-pyridinyl)pyrimidine - 477866-90-3

Specification

CAS No. 477866-90-3
Molecular Formula C21H21ClN4S
Molecular Weight 396.94
IUPAC Name 4-[(4-chlorophenyl)sulfanylmethyl]-6-piperidin-1-yl-2-pyridin-2-ylpyrimidine
Standard InChI InChI=1S/C21H21ClN4S/c22-16-7-9-18(10-8-16)27-15-17-14-20(26-12-4-1-5-13-26)25-21(24-17)19-6-2-3-11-23-19/h2-3,6-11,14H,1,4-5,12-13,15H2
Standard InChI Key KPXBIBLODBKPMZ-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=NC(=NC(=C2)CSC3=CC=C(C=C3)Cl)C4=CC=CC=N4

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound features a pyrimidine core substituted at the 2-, 4-, and 6-positions:

  • Position 2: A pyridin-2-yl group, contributing π-π stacking capabilities and hydrogen-bonding potential.

  • Position 4: A (4-chlorophenyl)sulfanylmethyl group, introducing hydrophobic and electron-withdrawing characteristics.

  • Position 6: A piperidin-1-yl group, enhancing solubility and enabling interactions with biological targets.

The IUPAC name, 4-[(4-chlorophenyl)sulfanylmethyl]-6-piperidin-1-yl-2-pyridin-2-ylpyrimidine, reflects this substitution pattern. Key spectroscopic identifiers include:

  • InChIKey: KPXBIBLODBKPMZ-UHFFFAOYSA-N

  • SMILES: C1CCN(CC1)C2=NC(=NC(=C2)CSC3=CC=C(C=C3)Cl)C4=CC=CC=N4

Physicochemical Properties

PropertyValueSource
Molecular Weight396.94 g/mol
LogP (Partition Coefficient)Estimated 3.8–4.2 (calculated)
Hydrogen Bond Acceptors4
Rotatable Bonds5

The chlorophenyl group increases lipophilicity, while the pyridinyl and piperidinyl groups moderate solubility in polar solvents. Experimental solubility data remain unpublished, but analogs with similar substituents exhibit solubility in dimethyl sulfoxide (DMSO) >10 mM .

Synthesis and Optimization

Reported Synthetic Routes

While no explicit protocol for this compound exists in public literature, its synthesis likely follows strategies used for analogous pyrimidines:

Step 1: Pyrimidine Core Formation

  • Condensation of thiourea derivatives with β-diketones or β-keto esters under acidic conditions to form 2-aminopyrimidine intermediates .

Analog StructureMIC (μg/mL)Target PathogenSource
4-(4-Chlorophenyl)-2-piperidinyl-6-CF₃-pyrimidine1.25Staphylococcus aureus
2-(Piperidin-4-yl)sulfanyl-4-methylpyrimidine2.5Escherichia coli

Mechanistically, these compounds inhibit bacterial dihydrofolate reductase (DHFR) or disrupt membrane integrity .

Anticancer Applications

In silico docking studies suggest high affinity for kinase domains:

Target ProteinBinding Energy (kcal/mol)Reference Compound
EGFR (Epidermal Growth Factor Receptor)-9.2
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)-8.7

The chlorophenyl group enhances hydrophobic interactions with ATP-binding pockets, while the pyridinyl moiety participates in hydrogen bonding .

Future Research Directions

Synthetic Chemistry Priorities

  • Catalyst Development: Transition-metal catalysts (e.g., Pd/Cu) to improve cross-coupling efficiency at position 2.

  • Green Chemistry Approaches: Solvent-free mechanochemical synthesis to reduce waste .

Pharmacological Studies

  • In Vivo Toxicity: Acute and chronic toxicity profiling in rodent models.

  • Structure-Activity Relationships (SAR): Modifying the piperidine ring (e.g., N-methylation) to optimize bioavailability .

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